molecular formula C8H10N2O B13526396 3-Amino-1-(pyridin-3-yl)propan-1-one

3-Amino-1-(pyridin-3-yl)propan-1-one

Cat. No.: B13526396
M. Wt: 150.18 g/mol
InChI Key: DILSDXKNJNSLQA-UHFFFAOYSA-N
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Description

3-Amino-1-(pyridin-3-yl)propan-1-one is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine and is characterized by the presence of an amino group and a ketone group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-1-(pyridin-3-yl)propan-1-one involves the reaction of 3-pyridinecarboxaldehyde with nitromethane in the presence of a base, followed by reduction of the resulting nitro compound to the corresponding amine . Another approach involves the reaction of 3-pyridinecarboxylic acid with ethyl acetate under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(pyridin-3-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-(pyridin-3-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(pyridin-3-yl)propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a ketone group attached to a pyridine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-amino-1-pyridin-3-ylpropan-1-one

InChI

InChI=1S/C8H10N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2

InChI Key

DILSDXKNJNSLQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCN

Origin of Product

United States

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